5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine
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Overview
Description
5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-propyl-1H-pyrazole-4-carboxylic acid with methoxyamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-4-amine
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C8H12N4O, with a molecular weight of approximately 206.24 g/mol. Its structure features a methoxy group at position 5, a methyl group at position 1, and a propyl chain at position 3 of the pyrazole ring, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
The compound's mechanism of action appears to involve the inhibition of bacterial enzymes and disruption of cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory responses. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory pathway.
In vitro experiments revealed that the compound significantly reduced lipopolysaccharide (LPS)-induced inflammation in microglial cells, suggesting potential applications in neuroinflammatory conditions such as Alzheimer's disease .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against HeLa cells and other tumor lines.
Docking studies indicate that the compound interacts with key proteins involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A recent study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited potent antimicrobial activity with MIC values comparable to traditional antibiotics .
- Anti-inflammatory Research : In vivo studies confirmed that treatment with this compound reduced microglial activation in LPS-injected mice, indicating its potential use in treating neurodegenerative diseases associated with inflammation .
- Cancer Cell Line Testing : A comprehensive evaluation of various pyrazole derivatives showed that this compound significantly inhibited growth in multiple cancer cell lines, underscoring its versatility as an anticancer agent .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-methoxy-1-methyl-3-propylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-5-6-7(9)8(12-3)11(2)10-6/h4-5,9H2,1-3H3 |
InChI Key |
UTFOFQYJDSXYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1N)OC)C |
Origin of Product |
United States |
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